3-Bromo-5-(tert-butyl)benzene-1,2-diamine
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Overview
Description
3-Bromo-5-(tert-butyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2 It is a derivative of benzene, featuring a bromine atom and a tert-butyl group attached to the benzene ring, along with two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butyl)benzene-1,2-diamine typically involves the bromination of 5-(tert-butyl)benzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(tert-butyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can undergo oxidation to form nitro groups or reduction to form more complex amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Complex amine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Bromo-5-(tert-butyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyl)benzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and amine groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(tert-butyl)benzene-1,2-diamine: Similar in structure but with different substituents.
3,5-Di-tert-butylbenzene: Lacks the bromine and amine groups.
1,3,5-Tri-tert-butylbenzene: Contains three tert-butyl groups but no bromine or amine groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and tert-butyl group on the benzene ring, along with two amine groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H15BrN2 |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
3-bromo-5-tert-butylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,12-13H2,1-3H3 |
InChI Key |
WQXLIKNRMKPWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N)N |
Origin of Product |
United States |
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